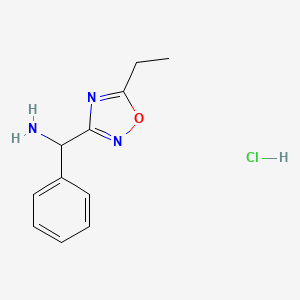
(5-Ethyl-1,2,4-oxadiazol-3-yl)(phenyl)methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(5-Ethyl-1,2,4-oxadiazol-3-yl)(phenyl)methanamine hydrochloride” is a chemical compound with the CAS Number: 2193064-34-3 . It has a molecular weight of 239.7 . The compound is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13N3O.ClH/c1-2-9-13-11(14-15-9)10(12)8-6-4-3-5-7-8;/h3-7,10H,2,12H2,1H3;1H . This indicates that the compound has a five-membered heterocyclic ring system consisting of two nitrogen atoms, one oxygen atom, and two carbon atoms .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 239.7 . More specific physical and chemical properties are not provided in the available resources.Wissenschaftliche Forschungsanwendungen
Agricultural Biological Activities
1,2,4-Oxadiazole derivatives, including the compound , have been studied for their potential as agricultural biological agents . They exhibit a broad spectrum of activities that can be harnessed to combat plant diseases, which pose a significant threat to food security .
Nematocidal Activity: These compounds have shown moderate activity against Meloidogyne incognita , a type of nematode that affects crops. Addressing nematode infestation is crucial for protecting crop yields and ensuring agricultural productivity .
Anti-Fungal Activity: The derivatives also display anti-fungal properties, particularly against Rhizoctonia solani , a fungus that causes rice sheath wilt. Developing effective fungicides is essential for managing fungal diseases that threaten global agriculture .
Antibacterial Effects: Certain derivatives have demonstrated strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) , which causes bacterial leaf blight in rice. The compound’s ability to inhibit this pathogen could lead to the development of new antibacterial agents for protecting rice crops .
Drug Discovery
The 1,2,4-oxadiazole ring is a valuable framework in drug development due to its bioisosteric properties and wide range of biological activities. It serves as a pharmacophore in the design of novel drugs, including those that may contain the compound .
Enzyme Inhibition: These derivatives are explored for their potential as enzyme inhibitors, which can be pivotal in treating various diseases by targeting specific metabolic pathways .
Antitrypanosomal Activity
1,2,4-Oxadiazole derivatives have been investigated for their activity against Trypanosoma cruzi , the parasite responsible for Chagas disease. The compounds’ mode of action has been studied through molecular docking, highlighting their potential as antitrypanosomal agents .
Oral Bioavailability
The in silico analysis of these compounds suggests that they comply with Lipinski’s rules of five, indicating a positive oral bioavailability. This property is significant for the development of orally administered drugs .
Anticancer Evaluation
The derivatives have been evaluated for their anticancer properties using the MTT assay, which measures the activity of mitochondrial enzymes. This research could lead to the discovery of new anticancer agents .
Synthetic Methods
The synthesis of 1,2,4-oxadiazole-based compounds is an active area of research. Novel synthetic methods can lead to the development of compounds with improved efficacy and safety profiles for various applications .
Safety and Hazards
Zukünftige Richtungen
Oxadiazoles, which are part of this compound’s structure, have shown potential in various applications, including as anti-infective agents . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . These molecules have also established themselves as potential high-energy core . Therefore, future research could focus on further refinement of 1,2,4-oxadiazole as anti-infective agents and their potential use in other applications .
Wirkmechanismus
Target of Action
Oxadiazoles, a class of compounds to which this molecule belongs, have been found to exhibit a wide range of biological activities, including anticancer , antidiabetic , antiviral , anti-inflammatory , antibacterial , antifungal , and others .
Mode of Action
It’s known that oxadiazoles act as target-specific anti-angiogenic pharmacophores . This suggests that they interact with their targets, leading to changes in the biological processes associated with these targets.
Biochemical Pathways
Given the broad range of biological activities associated with oxadiazoles , it can be inferred that this compound likely interacts with multiple biochemical pathways, leading to downstream effects that contribute to its overall biological activity.
Result of Action
Given the diverse biological activities associated with oxadiazoles , it can be inferred that this compound likely exerts a range of molecular and cellular effects.
Eigenschaften
IUPAC Name |
(5-ethyl-1,2,4-oxadiazol-3-yl)-phenylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O.ClH/c1-2-9-13-11(14-15-9)10(12)8-6-4-3-5-7-8;/h3-7,10H,2,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXCSJXIDZRNHGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C(C2=CC=CC=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

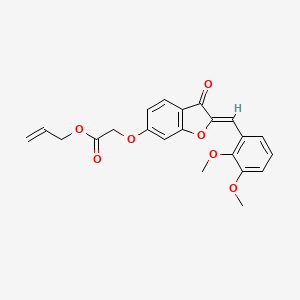
![3-(4-chlorophenyl)-1-[(3-chlorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2963589.png)
![3-{[1-(1-Benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B2963590.png)
![Benzo[d]thiazol-2-yl(4-((benzyloxy)methyl)piperidin-1-yl)methanone](/img/structure/B2963592.png)
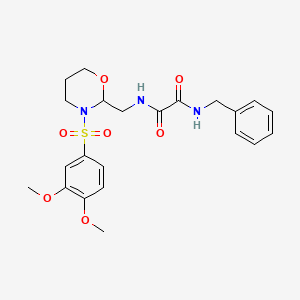
![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide](/img/structure/B2963594.png)
![5-Methyl-1-[2-(4-methylphenoxy)ethyl]indole-2,3-dione](/img/structure/B2963596.png)
![tert-Butyl (2-formyltricyclo[2.2.1.02,6]heptan-3-yl)carbamate](/img/structure/B2963598.png)
![Propyl 4-[7-(carbamoylmethoxy)-4-oxochromen-3-yloxy]benzoate](/img/structure/B2963603.png)
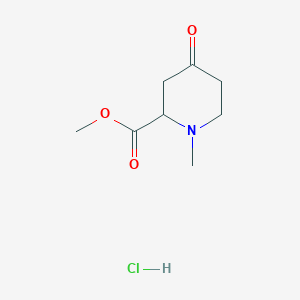
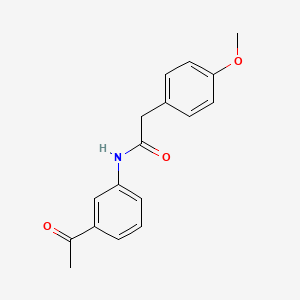
![1-[5-(4-Bromophenyl)-3-(2,3-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-(1-ethylindol-3-yl)sulfanylethanone](/img/structure/B2963607.png)

